2-[1-(furan-3-yl)-N-methylformamido]acetic acid
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Overview
Description
2-[1-(furan-3-yl)-N-methylformamido]acetic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of glycine, where the amino group is substituted with a furan ring and a methylformamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-furoic acid with N-methylformamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is typically carried out under mild conditions, often using a solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[1-(furan-3-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-[1-(furan-3-yl)-N-methylformamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring and the formamido group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid: A simpler derivative with a furan ring and an acetic acid group.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains two furan rings and an amide group.
Furan-2,5-dicarboxylic acid: An oxidized derivative of furan with two carboxylic acid groups
Uniqueness
2-[1-(furan-3-yl)-N-methylformamido]acetic acid is unique due to its combination of a furan ring and a methylformamido group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[furan-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11) |
InChI Key |
YTINHVQBZFIEET-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=COC=C1 |
Origin of Product |
United States |
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